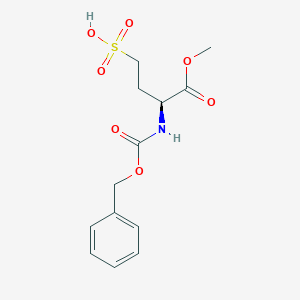
2-(Hydroxyiminomethyl)benzene-1,3,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO4 It is derived from 2,4,6-trihydroxybenzaldehyde through the formation of an oxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Trihydroxybenzaldehyde oxime can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
2,4,6-Trihydroxybenzaldehyde+Hydroxylamine Hydrochloride→2,4,6-Trihydroxybenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods
Industrial production of 2,4,6-trihydroxybenzaldehyde oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trihydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds or nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso compounds or nitriles.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trihydroxybenzaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential antidiabetic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and antioxidant activity.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-trihydroxybenzaldehyde oxime involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as α-glucosidase, thereby reducing blood glucose levels . The oxime group can also participate in redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: The parent compound without the oxime group.
2,4-Dihydroxybenzaldehyde Oxime: A similar compound with one less hydroxyl group.
2,4,6-Trihydroxyacetophenone Oxime: A similar compound with a ketone group instead of an aldehyde group.
Uniqueness
2,4,6-Trihydroxybenzaldehyde oxime is unique due to the presence of three hydroxyl groups and an oxime group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2-(hydroxyiminomethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H |
Clave InChI |
CLAXAYPJZQMUHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)C=NO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



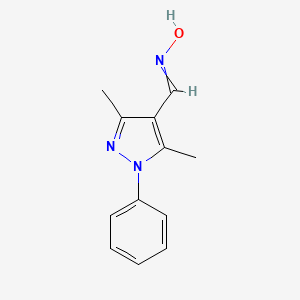
![2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid](/img/structure/B11819728.png)
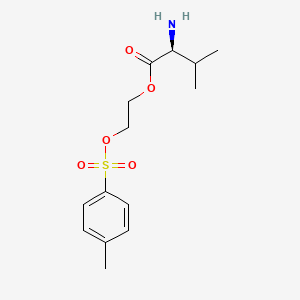
![N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)
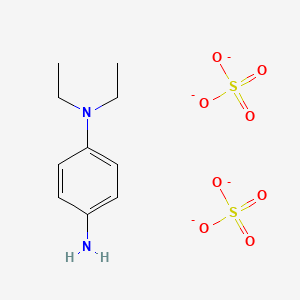
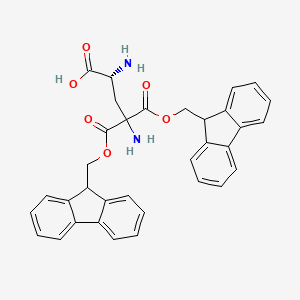


![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
